

# The Neuromodulatory Effects of Seliforant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Seliforant (also known as SENS-111) is a selective, orally available small molecule antagonist of the histamine H4 receptor (H4R). Developed for the symptomatic treatment of vestibular disorders such as vertigo, Seliforant has been the subject of both preclinical and clinical investigations to elucidate its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the neuromodulatory effects of Seliforant, detailing its pharmacodynamics, pharmacokinetics, and the experimental protocols utilized in its evaluation. Despite showing promise in early trials, the development of Seliforant was discontinued after a Phase IIb study in acute unilateral vestibulopathy (AUV) failed to meet its primary efficacy endpoint. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of H4R antagonists and their potential applications in neurological and vestibular disorders.

## Introduction

Vertigo and other vestibular disorders represent a significant unmet medical need, with current treatments often associated with undesirable side effects such as sedation. The histamine H4 receptor has emerged as a promising target for the treatment of these conditions due to its expression in the peripheral vestibular system. **Seliforant** was developed as a first-in-class H4 receptor antagonist for the management of vertigo crises, aiming to provide symptomatic relief without the central nervous system side effects of existing medications.



## Mechanism of Action: Histamine H4 Receptor Antagonism

**Seliforant** exerts its neuromodulatory effects by selectively blocking the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.

## **Signaling Pathway**

Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, **Seliforant** prevents the histamine-induced downstream signaling, thereby modulating the activity of vestibular neurons. This antagonism is believed to reduce the firing rate of overactive vestibular neurons, helping to restore balance in the vestibular system.[1]



Click to download full resolution via product page

Figure 1: Seliforant's Antagonism of the H4 Receptor Signaling Pathway.

# **Quantitative Data**Receptor Binding and Functional Potency

While specific binding affinity (Ki) and functional potency (IC50/EC50) values for **Seliforant** have not been publicly disclosed in detail, it is characterized as a potent and selective antagonist for the H4 receptor.



## **Pharmacokinetics**

Pharmacokinetic parameters for **Seliforant** have been determined in both preclinical (rat) and clinical (human) studies.

Table 1: Pharmacokinetic Parameters of Seliforant

| Paramete<br>r                                   | Species | Dose               | Cmax             | Tmax | Half-life<br>(t½) | Notes                                                                                       |
|-------------------------------------------------|---------|--------------------|------------------|------|-------------------|---------------------------------------------------------------------------------------------|
| Plasma<br>Concentrati<br>on for Max<br>Activity | Human   | 100-200<br>mg/day  | 100-500<br>ng/mL | -    | 24-56<br>hours    | Data from a Phase 1 study. Pharmacok inetics were dose- proportiona I up to 200 mg.[2]      |
| Efficacy in<br>Nystagmus<br>Reduction           | Rat     | 10 mg/kg<br>(i.v.) | -                | -    | -                 | Resulted in a 21-22% reduction in spontaneo us nystagmus at 1 hour post-administrati on.[3] |
| Loss of<br>Efficacy                             | Rat     | 20 mg/kg<br>(i.v.) | -                | -    | -                 | A loss of efficacy was observed at this higher dose.[3]                                     |



## **Experimental Protocols**

## Preclinical Evaluation: Rat Model of Acute Unilateral Vestibular Loss

A key preclinical study evaluated the efficacy of **Seliforant** in a rat model of acute unilateral vestibular loss.[3]

#### 4.1.1. Induction of Unilateral Vestibular Loss

- Method: A unilateral vestibular lesion was induced by a transtympanic injection of kainic acid.
- Procedure: Under anesthesia, a small incision is made in the tympanic membrane of the rat.
   A specific volume and concentration of kainic acid solution are then injected into the middle ear cavity, allowing it to diffuse across the round window membrane into the inner ear. This excitotoxic lesion results in acute vestibular dysfunction.



Click to download full resolution via product page

**Figure 2:** Workflow for the Preclinical Evaluation of **Seliforant**.

#### 4.1.2. Assessment of Efficacy: Video-Nystagmography

- Method: Spontaneous nystagmus, a primary indicator of acute vestibular imbalance, was measured using video-nystagmography (VNG).
- Procedure: The rat is placed in a restraining device that immobilizes its head. A specialized
  camera system records eye movements. The frequency and slow-phase velocity of the
  spontaneous nystagmus are quantified before and after the administration of Seliforant or
  vehicle.

## Clinical Evaluation: Phase 1 and 2 Trials

**Seliforant** underwent several clinical trials to assess its safety, pharmacokinetics, and efficacy.



#### 4.2.1. Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers evaluated the safety and pharmacokinetics of **Seliforant**. This study also included a pharmacodynamic assessment using a modified caloric test to induce vertigo.

- Method: A modified caloric test was used to induce vertigo and nystagmus.
- Procedure: With the subject in a supine position with their head elevated at a 30-degree angle, a controlled stream of warm or cool water or air is introduced into the external auditory canal for a specific duration. This temperature change induces endolymphatic flow in the horizontal semicircular canal, resulting in a vestibulo-ocular reflex, which manifests as nystagmus and a sensation of vertigo. The effects of Seliforant on the latency, duration, and intensity of vertigo, as well as on nystagmus parameters, were measured.

#### 4.2.2. Phase 2a Study (SENS-111-202)

This randomized, double-blind, placebo- and active-controlled crossover study assessed the effects of **Seliforant** on vigilance and cognitive performance during experimentally evoked vestibular imbalance in 32 healthy subjects.

- Treatments:
  - Seliforant 100 mg
  - Seliforant 200 mg
  - Meclizine 50 mg (active comparator)
  - Placebo
- Design: Each subject received each of the four treatments in a random order, with a washout period between treatments.
- Primary Endpoints: Objective psychometric measures of vigilance and cognitive performance. The study met its primary endpoint, demonstrating that **Seliforant** did not impair vigilance and cognitive performance.







4.2.3. Phase 2b Study in Acute Unilateral Vestibulopathy (NCT03110458)

This multicenter, randomized, double-blind, placebo-controlled study was designed to assess the efficacy and safety of two dose regimens of **Seliforant** in patients with AUV.

- Treatments:
  - Seliforant 100 mg
  - o Seliforant 200 mg
  - Placebo
- Primary Endpoint: The primary efficacy endpoint was the Area Under the Curve (AUC) for vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position over four treatment days.
- Outcome: The study did not meet its primary efficacy endpoint, leading to the discontinuation of **Seliforant**'s development.





Click to download full resolution via product page

Figure 3: Logical Progression of Seliforant's Clinical Development.



### Conclusion

Seliforant, a selective histamine H4 receptor antagonist, demonstrated a favorable safety and pharmacokinetic profile in early clinical development, along with preclinical evidence of efficacy in a model of vestibular dysfunction. Its mechanism of action, centered on the modulation of vestibular neuron activity through H4R antagonism, presented a novel approach for the treatment of vertigo without the sedative effects of existing therapies. However, the failure to demonstrate significant efficacy in a Phase IIb trial for acute unilateral vestibulopathy led to the cessation of its development. The data and experimental protocols detailed in this guide provide valuable insights for the scientific community and may inform future research into H4R antagonists and the development of novel treatments for vestibular and other neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modelling of the novel H4 receptor inhibitor SENS-111 using a modified caloric test in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the novel histamine H4 receptor antagonist SENS-111 on spontaneous nystagmus in a rat model of acute unilateral vestibular loss PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Neuromodulatory Effects of Seliforant: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610769#understanding-the-neuromodulatory-effects-of-seliforant]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com